Etoposide EP Impurity C
Description
Properties
CAS No. |
100007-53-2 |
|---|---|
Molecular Formula |
C29H32O13 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(5R,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26+,27-,29-/m1/s1 |
InChI Key |
VJJPUSNTGOMMGY-QIWJEKFPSA-N |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
α-Etoposide; (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5 |
Origin of Product |
United States |
Ii. Structural Elucidation and Stereochemical Characterization of Etoposide Impurity C
Elucidation of the Isomeric Relationship with Etoposide (B1684455)
The core difference between Etoposide and Etoposide Impurity C lies not in their chemical composition but in their three-dimensional arrangement, defining them as stereoisomers. This isomeric relationship is crucial as even subtle changes in stereochemistry can significantly alter a molecule's biological activity. slideshare.netresearchgate.net Etoposide itself is a semisynthetic derivative of podophyllotoxin (B1678966), a naturally occurring lignan. nih.govresearchgate.net
Etoposide Impurity C is chemically defined as α-Etoposide. pharmaffiliates.comsynzeal.comchemicea.com The key structural distinction is the stereochemistry of the glycosidic bond that links the glucopyranose sugar moiety to the aglycone core (4'-demethylepipodophyllotoxin). In the active drug, Etoposide, this linkage is a β-configuration. nih.gov Conversely, in Impurity C, the glucopyranosyl moiety is attached via an α-configuration. This seemingly minor change in the orientation of the sugar group is the defining feature of α-Etoposide and the primary reason for its classification as a distinct impurity.
| Feature | Etoposide | Etoposide Impurity C (α-Etoposide) |
| Molecular Formula | C₂₉H₃₂O₁₃ pharmaffiliates.com | C₂₉H₃₂O₁₃ pharmaffiliates.com |
| Molecular Weight | 588.56 g/mol pharmaffiliates.com | 588.56 g/mol pharmaffiliates.com |
| Glucopyranosyl Linkage | β-configuration nih.gov | α-configuration |
| Aglycone Moiety | 4'-Demethylepipodophyllotoxin (B1664165) nih.gov | 4'-Demethylepipodophyllotoxin veeprho.com |
Spectroscopic Techniques for Structural Confirmation
A suite of spectroscopic methods is employed to confirm the identity and structure of Etoposide Impurity C, providing unambiguous evidence of its molecular structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Etoposide and its impurities. ¹H NMR, in particular, is instrumental in confirming the stereochemical identity of Etoposide Impurity C. The anomeric proton (the hydrogen atom on the C1 carbon of the glucose ring) provides a diagnostic signal. For α-Etoposide, the ¹H-NMR spectrum shows a characteristic signal for this anomeric proton, such as a doublet at δ 5.92 ppm (in CDCl₃). The coupling constant associated with this signal is indicative of the α-configuration. High-frequency NMR studies, such as those performed at 470-MHz, allow for the complete assignment of the ¹H NMR spectra of Etoposide and its derivatives, confirming stereochemistry across ring fusions. nih.gov
Mass Spectrometry (MS) is used to confirm the molecular weight of Etoposide Impurity C, verifying that it is indeed an isomer of Etoposide. Techniques like Electrospray Ionization (ESI) are commonly used. In positive ion mode, ESI-MS typically shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 589.2. Other adducts, such as the ammonium (B1175870) adduct [M+NH₄]⁺, may also be observed, further confirming the molecular mass of 588.56. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule's functional groups and electronic structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and the C-O stretches of the ether and glycosidic linkages. iarc.frbiointerfaceresearch.com These spectra serve as a molecular fingerprint and can be compared against a reference standard to confirm identity. iarc.fr
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is primarily used for the quantitative analysis of Etoposide and its impurities during chromatographic separation. Etoposide has a UV absorption maximum (λmax) at approximately 285-286 nm, which is utilized for its detection in HPLC-UV systems. researchgate.netturkjps.org
| Spectroscopic Technique | Finding for Etoposide Impurity C | Reference |
| ¹H NMR | Anomeric proton signal (doublet) at δ 5.92 ppm | |
| Mass Spectrometry (ESI+) | [M+H]⁺ ion at m/z 589.2 | |
| UV-Vis Spectroscopy | Utilized for detection, λmax similar to Etoposide (~285 nm) | researchgate.net |
Mass Spectrometry (MS) for Molecular Identity
Chromatographic Purity and Isomeric Separation Principles
The quantification of Etoposide Impurity C and the assessment of Etoposide's purity heavily rely on chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). nih.gov Separating stereoisomers like Etoposide and α-Etoposide can be challenging due to their identical physical properties.
The separation of Etoposide from its isomers often requires specialized chromatographic conditions. While standard reversed-phase C18 columns can be used, achieving baseline separation from closely related isomers may be difficult. researchgate.net To enhance resolution, alternative stationary phases such as phenyl or monolithic C18 columns are often employed. researchgate.netresearchgate.net Monolithic columns, with their unique bimodal pore structure, can provide more efficient separation and excellent resolution between etoposide isomers in shorter run times. researchgate.netresearchgate.net Furthermore, chiral chromatography using columns with chiral stationary phases, such as those based on amylose, can effectively resolve the α and β anomers.
Iii. Mechanistic Investigations into the Formation Pathways of Etoposide Impurity C
Degradation Pathways of Etoposide (B1684455) Leading to Impurity C
The principal pathway leading to the formation of Etoposide Impurity C is the degradation of the parent etoposide molecule. This process is highly influenced by the inherent structural instability of etoposide and is accelerated by external stress factors.
The primary mechanism for the formation of Etoposide Impurity C from etoposide is epimerization. drug-dev.com Etoposide contains a trans-fused lactone ring which is subject to considerable molecular strain. drug-dev.com This strained configuration makes the molecule susceptible to conversion into the more thermodynamically stable cis-fused ring structure, which corresponds to Etoposide Impurity C (cis-etoposide). drug-dev.com
This stereochemical rearrangement, or inversion, is a key degradation pathway. drug-dev.com Research indicates that this epimerization is particularly likely to occur at a pH greater than 6. nih.gov Studies have also demonstrated that formulation components can influence this process; for instance, significant formation of cis-etoposide (B601099) was observed when etoposide was formulated with a standard grade of polysorbate 80 and stored for 12 weeks at 40°C. drug-dev.compharmaexcipients.com In contrast, formulations with a high-purity grade of the same excipient showed almost complete recovery of etoposide with little to no formation of the cis-isomer, highlighting the role of excipient quality in preventing this degradation pathway. drug-dev.com This epimerization is also favored by higher temperatures. researchgate.net
Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify potential degradation products. Etoposide has been shown to degrade under various stress conditions, including heat, hydrolysis, oxidation, and photolysis.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 30 min | 80 °C | ~91.53% | 2 (DP1, DP2) | nih.gov |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 min | 80 °C | ~94.35% | 2 | nih.gov |
| Oxidative | 20% H₂O₂ | 30 min | 80 °C | ~84.97% | 2 | nih.gov |
| Thermal (Dry Heat) | - | 8 h | - | ~17.46% | - | nih.govresearchgate.net |
| Photolytic | UV light (320-400 nm) | 8 h | - | Detected | 2 (DP1, DP2) | nih.gov |
Influence of Stress Conditions on Degradation Kinetics
Thermal Degradation Studies
Etoposide demonstrates susceptibility to thermal stress. Under dry-heat conditions, a loss of 17.46% of the etoposide active ingredient was observed within an 8-hour period. nih.govresearchgate.net In aqueous solutions, exposure to a temperature of 60°C for up to 12 hours also resulted in degradation. nih.gov As previously noted, elevated temperatures, such as 40°C, can significantly promote the epimerization of etoposide to cis-etoposide over several weeks, especially in the presence of certain formulation excipients. drug-dev.compharmaexcipients.com
Hydrolytic Degradation (Acidic, Basic, Neutral)
The stability of etoposide is highly dependent on pH. The optimal pH range for its stability is between 4 and 6. nih.gov Outside of this range, it undergoes significant hydrolytic degradation.
Acidic Conditions: In a 0.1 M HCl solution refluxed at 80°C for 30 minutes, etoposide degraded by approximately 91.53%, yielding two primary degradation products. nih.gov At a pH below 4, hydrolysis of both the glycosidic linkage and the lactone ring is known to occur. nih.gov
Basic Conditions: The drug is particularly labile to alkaline conditions. nih.gov When heated in 0.1 M NaOH at 80°C for 30 minutes, degradation reached 94.35%. nih.gov Critically, at a pH above 6, the degradation pathway favors epimerization to the less active cis-etoposide (Etoposide Impurity C). nih.gov
Neutral Conditions: Etoposide is also unstable at neutral pH. One study reported a half-life of 27.72 days at pH 7.3. canada.ca
The degradation in acidic and alkaline environments follows first-order kinetics. nih.govnih.gov
| Condition | Rate Constant (k) at 25°C (h⁻¹) | Half-life (t₁/₂) at 25°C (min) | Time for 10% Degradation (t₀.₉) at 25°C (min) | Reference |
| Acidic (0.1 M HCl) | 0.1854 | 224.28 | 34.04 | nih.gov |
| Alkaline (0.1 M NaOH) | 0.2484 | 167.58 | 25.44 | nih.gov |
| pH | Half-life (days) | Reference |
| 5.00 | 63.00 | canada.ca |
| 6.15 | 49.50 | canada.ca |
| 7.30 | 27.72 | canada.ca |
Oxidative Degradation Processes
Etoposide is susceptible to oxidative stress. Exposure to 20% hydrogen peroxide at 80°C for 30 minutes led to 84.97% decomposition. nih.gov The degradation pattern under these oxidative conditions was found to be similar to that observed under alkaline hydrolysis. nih.gov The mechanism of oxidation can involve the 4'-phenolic hydroxy group, which may be oxidized to form a semiquinone free radical. iarc.fr
Photolytic Degradation Assessments
Exposure to light can also induce the degradation of etoposide. When a solution of etoposide was exposed to UV light (in the 320–400 nm range) for 8 hours, detectable decomposition occurred, resulting in two minor degradation products. nih.gov However, studies indicate that the direct photolytic degradation of etoposide in aqueous solutions is generally a slow process. researchgate.net The quantum yield for this photolysis is low, calculated to be in the range of 0.00029 to 0.00275 mol Einstein⁻¹. researchgate.netresearchgate.net The degradation can be significantly accelerated through photocatalysis, for example, by using TiO₂. researchgate.net
Synthesis-Related Origins of Etoposide Impurity C
The formation of Etoposide Impurity C is intrinsically linked to the synthetic route employed for the production of etoposide. The semi-synthetic nature of etoposide production, which starts from the natural product podophyllotoxin (B1678966), involves a series of chemical transformations, each with the potential to generate byproducts.
The synthesis of etoposide typically involves the modification of 4'-demethylepipodophyllotoxin (B1664165) through glycosylation with a protected glucose derivative, followed by deprotection steps. iarc.frgoogle.com Several synthetic strategies have been developed to improve yield and purity, but the formation of byproducts remains a challenge. For instance, the condensation reaction between 4'-demethylepipodophyllotoxin and the glucose donor can result in the formation of undesired stereoisomers or products from side reactions. google.com
One patented method describes the condensation of a silyl-protected 4,6-O-ethylidene-β-D-glucose with 4'-demethylepipodophyllotoxin. google.com While this method aims for stereospecificity, the potential for the formation of α-anomers and other condensation byproducts exists. google.com These byproducts, if not completely removed during purification, can potentially degrade or react further in subsequent steps to form other impurities.
Incomplete reactions or the presence of residual reactants and intermediates can serve as precursors to the formation of Etoposide Impurity C. For example, in synthetic routes involving the use of protecting groups for the phenolic hydroxyl group of 4'-demethylepipodophyllotoxin, incomplete deprotection can lead to the persistence of these protected intermediates. iarc.fr These intermediates may then undergo unintended reactions.
Furthermore, the reagents used in the synthesis, such as acids or bases for catalysis or deprotection, can promote side reactions if not carefully controlled. google.com For instance, the use of Lewis acids like boron trifluoride etherate to catalyze the glycosylation step can also lead to the formation of various side-products if the reaction conditions are not optimized. google.com
A plausible precursor to an impurity could be an incompletely reacted glucoside intermediate. The following table illustrates potential intermediates in etoposide synthesis that could lead to impurity formation.
| Intermediate | Potential Transformation Leading to Impurity | Reference |
| 4'-demethylepipodophyllotoxin | Incomplete glycosylation, leading to its presence in the final product and potential degradation. | google.com |
| Protected Glucose Derivatives | Formation of anomers or other isomers during synthesis. | google.com |
| Acetylated Intermediates | Incomplete deacetylation, resulting in residual acetylated species. | google.com |
Byproducts from Semisynthetic Routes of Etoposide
Reaction Pathway Analysis for Impurity C Generation
While specific literature detailing the precise reaction mechanism for the formation of Etoposide Impurity C is limited, plausible pathways can be inferred from the known chemistry of etoposide and its related compounds. Etoposide contains a strained trans-fused lactone ring, which is susceptible to epimerization to the more thermodynamically stable cis-fused lactone, forming an impurity known as cis-etoposide. drug-dev.com
The generation of other impurities can be attributed to reactions at various functional groups within the etoposide molecule. For instance, the phenolic hydroxyl group at the 4'-position is susceptible to oxidation, which can lead to the formation of quinone-type structures. The glycosidic bond can also be subject to hydrolysis under certain pH conditions, leading to the cleavage of the sugar moiety.
The following table outlines potential reaction pathways that could lead to the formation of impurities during etoposide synthesis and storage.
| Reaction Type | Description | Potential Impurity Formed |
| Epimerization | Conversion of the trans-fused lactone ring to the more stable cis-fused lactone. | cis-Etoposide |
| Oxidation | Oxidation of the 4'-phenolic hydroxyl group. | Quinone-type derivatives |
| Hydrolysis | Cleavage of the glycosidic bond or the lactone ring. | Aglycone or hydroxy acid metabolite |
| Incomplete Protection/Deprotection | Reactions involving residual protecting groups. | Varies depending on the protecting group used. |
The identification and characterization of Etoposide Impurity C and other related substances are crucial for controlling the quality of etoposide. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for the detection and quantification of these impurities. ontosight.ai
Iv. Advanced Analytical Methodologies for Etoposide Impurity C Determination and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is the most widely employed technique for the analysis of etoposide (B1684455) and its related substances, including Impurity C. Method development focuses on achieving adequate resolution between the main component and all specified and unspecified impurities.
Reversed-phase HPLC (RP-HPLC) is a primary method for the routine quality control of etoposide, allowing for the separation of the drug from many of its impurities. The United States Pharmacopeia (USP) monograph for Etoposide Injection outlines an HPLC method for the determination of related compounds. europa.eu While this method is designed to separate a range of impurities, its suitability for resolving the critical pair of etoposide and Etoposide Impurity C is a key validation parameter.
Research has also focused on developing optimized RP-HPLC methods that are both accurate and efficient. For instance, methods utilizing phenyl-based stationary phases have demonstrated good selectivity for etoposide and its related substances. magtechjournal.com A typical RP-HPLC method for the analysis of etoposide impurities would involve a gradient elution to resolve compounds with a wide range of polarities.
| Parameter | Condition |
|---|---|
| Stationary Phase | Phenyl Column |
| Mobile Phase | Methanol and Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | Ambient |
Due to the stereoisomeric nature of Etoposide Impurity C (α-anomer) and etoposide (β-anomer), their separation can be challenging with standard achiral chromatography. Chiral HPLC is the definitive method for resolving these anomers and accurately assessing the purity of etoposide with respect to this specific impurity. The USP monograph for Etoposide Injection specifies a resolution requirement of not less than 1.35 between the etoposide and α-etoposide peaks, underscoring the importance of this separation. europa.eu
The development of chiral HPLC methods often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose, have been found to be effective in resolving the anomers of etoposide.
| Parameter | Condition |
|---|---|
| Stationary Phase | Amylose-based Chiral Stationary Phase |
| Mobile Phase | Hexane/Ethanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to more efficient separations. In the context of Etoposide Impurity C analysis, UHPLC can be applied to both reversed-phase and chiral separations, providing a more rapid and sensitive assessment of purity. The principles of method development are similar to HPLC, but with the added benefit of significantly reduced run times and solvent consumption, making it an attractive option for high-throughput quality control environments.
Chiral HPLC for Isomeric Resolution and Purity Assessment
Gas Chromatography (GC) for Volatile Impurities (if applicable to etoposide impurity profile)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, Etoposide and its related impurities, including Etoposide Impurity C, are large, non-volatile molecules with high molecular weights and low vapor pressures. Therefore, GC is not a suitable technique for the direct analysis of these compounds. Derivatization to increase volatility is a theoretical possibility but is often complex and can introduce additional impurities, making it an impractical approach for routine quality control of etoposide impurities.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are invaluable for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification and sensitive quantification of Etoposide Impurity C. Following separation by HPLC or UHPLC, the eluent is introduced into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information, which can confirm the identity of the impurity by matching its molecular weight. Etoposide and Etoposide Impurity C have the same molecular weight, but their fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes differ, aiding in their differentiation.
LC-MS is particularly useful in forced degradation studies, where it can be used to identify unknown degradation products by providing accurate mass information. For quantitative purposes, LC-MS can offer higher sensitivity and selectivity compared to UV detection, especially in complex matrices.
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Ion (MS) | [M+H]⁺, [M+Na]⁺ |
| MS/MS Transitions | Specific precursor to product ion transitions for quantification |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic impurities that may be present in pharmaceutical substances. questjournals.org In the context of etoposide and its impurities, GC-MS is particularly useful for identifying and quantifying residual solvents and other volatile byproducts from the synthesis process. ispub.com While Etoposide Impurity C itself is not volatile, the manufacturing process of etoposide may involve the use of various organic solvents which could be present in the final product. ispub.com
The analysis of volatile impurities is crucial as they can affect the physicochemical properties and stability of the drug substance and may pose a health risk. nih.gov Headspace GC-MS is a common approach for this purpose, where the volatile components are sampled from the headspace above the sample matrix, thus avoiding the introduction of non-volatile components into the GC system. americanlaboratory.com This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of impurities. hug.ch
A typical GC-MS method for volatile impurities in pharmaceuticals involves:
Sample Preparation: Dissolving the drug substance in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO). hug.ch
Headspace Sampling: Incubating the sample at a specific temperature to allow volatile components to partition into the headspace, followed by injection of a portion of the headspace gas into the GC.
GC Separation: Utilizing a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polar column) to separate the individual volatile components based on their boiling points and interactions with the stationary phase. mdpi.com
MS Detection: Identifying and quantifying the separated components based on their mass spectra. The mass spectrometer provides structural information, enabling unambiguous identification of the impurities. questjournals.org
Electrophoretic Techniques for Impurity Separation
Capillary electrophoresis (CE) has emerged as a powerful separation technique in pharmaceutical analysis, offering high efficiency, short analysis times, and low consumption of reagents and samples. mdpi.comresearchgate.net Various modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), are well-suited for the analysis of drug impurities. nih.govsciex.com
MEKC is particularly advantageous for the separation of both neutral and charged compounds, making it a versatile tool for impurity profiling. pensoft.net In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. pensoft.net Separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. pensoft.net
A developed MEKC method for the determination of etoposide and etoposide phosphate (B84403) demonstrates the utility of this technique for related compounds. hug.ch The method utilized a borate (B1201080) buffer (pH 9.2) containing sodium dodecyl sulfate (B86663) (SDS) as the surfactant and acetonitrile (B52724) as an organic modifier. hug.chhug.ch This approach achieved a complete separation of the analytes in a relatively short run time. hug.chhug.ch Such a method could be adapted and optimized for the specific separation of Etoposide Impurity C from etoposide and other related impurities. The ability to modify the separation selectivity by changing the type and concentration of the surfactant and the addition of organic modifiers provides significant flexibility in method development. nih.gov
Key parameters for an electrophoretic method for Etoposide Impurity C would include:
Background Electrolyte (BGE): Composition, pH, and concentration of the buffer.
Surfactant (for MEKC): Type (e.g., SDS, cetyltrimethylammonium bromide) and concentration. nih.gov
Organic Modifier: Type (e.g., acetonitrile, methanol) and percentage to fine-tune selectivity.
Applied Voltage: To control the speed of separation.
Capillary: Dimensions (length and internal diameter) and temperature.
The development of a robust electrophoretic method would provide a valuable alternative or complementary technique to liquid chromatography for the quality control of etoposide.
Method Validation Parameters for Impurity Assays
Validation of an analytical method is essential to ensure its suitability for the intended purpose. For impurity assays, the validation process must demonstrate that the method is specific, sensitive, accurate, precise, and linear over a defined range. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. ich.org
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org For the determination of Etoposide Impurity C, the method must be able to separate it from etoposide and other potential process-related and degradation impurities.
This is typically demonstrated by:
Spiking studies: A solution of the drug substance is spiked with known amounts of Etoposide Impurity C and other related impurities to demonstrate their separation.
Forced degradation studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must then show that the peak for Etoposide Impurity C is resolved from any degradation product peaks. nih.gov
The use of a photodiode array (PDA) detector in HPLC or a mass spectrometer can provide additional evidence of peak purity and thus, specificity. researchgate.net
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
For an impurity assay, the range should typically cover from the reporting level of the impurity to 120% of the specification limit. A linear relationship is evaluated by preparing a series of solutions of Etoposide Impurity C at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and the data are subjected to linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are used to assess linearity. ich.org
A study on etoposide demonstrated good linearity over a concentration range of 50–1,000 μg/mL with a correlation coefficient (R²) of 0.9997. amegroups.org Another study showed linearity for etoposide in the range of 0.2 to 100 μg/mL. nih.gov For Etoposide Impurity C, a similar linear relationship would be expected over its relevant concentration range.
Table 1: Representative Linearity Data for Etoposide
| Concentration Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|
| 50 - 1,000 | 0.9997 | amegroups.org |
| 0.2 - 100 | > 0.999 | nih.gov |
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of spiked samples. Known amounts of Etoposide Impurity C would be added to the drug substance at different concentration levels (e.g., 50%, 100%, and 150% of the specified limit), and the recovery would be calculated. nih.gov
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is considered at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.
Reproducibility: Precision between different laboratories.
A validation study for an etoposide HPLC method reported intra-day precision with an RSD of ≤1.581% and inter-day precision with an RSD of ≤2.113%. nih.gov The accuracy was found to be between 97.00% and 100.12%. nih.gov For Etoposide Impurity C, similar levels of accuracy and precision would be required to ensure reliable quantification.
Table 2: Example of Accuracy and Precision Data for Etoposide Assay
| Parameter | Specification | Reported Value | Reference |
|---|---|---|---|
| Intra-day Precision (RSD %) | Typically ≤ 2% | ≤ 1.581% | nih.gov |
| Inter-day Precision (RSD %) | Typically ≤ 2% | ≤ 2.113% | nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.00% - 100.12% | nih.gov |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. ich.org
For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reporting range. The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ich.org
A research article reported an LOD and LOQ for an "impurity-c" of 0.01% and 0.03%, respectively. researchgate.net In another study, the LOD and LOQ for etoposide in rabbit plasma were found to be 7.63 ng/mL and 23.12 ng/mL, respectively. nih.gov A separate HPLC method for etoposide reported an LOD of 10.34 ng/ml and an LOQ of 33.62 ng/ml. researchgate.net These values provide an indication of the sensitivity that can be achieved for the determination of Etoposide Impurity C.
Table 3: Representative LOD and LOQ Values
| Analyte | LOD | LOQ | Reference |
|---|---|---|---|
| Impurity-C | 0.01% | 0.03% | researchgate.net |
| Etoposide | 7.63 ng/mL | 23.12 ng/mL | nih.gov |
| Etoposide | 10.34 ng/mL | 33.62 ng/mL | researchgate.net |
Robustness and Ruggedness
The reliability of an analytical method for quantifying Etoposide Impurity C is contingent upon its robustness and ruggedness. These parameters are essential components of method validation, ensuring that the method consistently delivers accurate and precise results under various operational conditions. Robustness refers to the method's ability to remain unaffected by small, deliberate variations in its parameters, while ruggedness assesses its reproducibility under different external factors such as different analysts, laboratories, or instruments.
Robustness
The robustness of an analytical method is a measure of its capacity to remain stable when subjected to minor but intentional changes in procedural parameters. This testing is crucial as it provides an indication of the method's reliability during routine use. For the determination of Etoposide Impurity C, which is often performed using High-Performance Liquid Chromatography (HPLC), several chromatographic parameters are typically varied to assess robustness.
A study validating a stability-indicating LC method for etoposide and its degradation products provides a framework for understanding the robustness testing applicable to Etoposide Impurity C. nih.gov In this study, the robustness of the method was evaluated by intentionally varying the flow rate, the pH of the mobile phase, and the composition of the mobile phase. nih.gov The consistency of the analytical results, such as peak area and retention time of the main component, under these varied conditions demonstrates the method's reliability for quantifying related substances. nih.gov
The following tables present data from a study on a stability-indicating method for etoposide, which is indicative of the type of results obtained during robustness testing for its impurities. nih.gov
Table 1: Effect of Variation in Flow Rate on Etoposide Analysis
| Flow Rate (mL/min) | Retention Time (min) (Mean ± SD, n=3) | Peak Area (Mean ± SD, n=3) | % RSD |
|---|---|---|---|
| 0.9 | 4.518 ± 0.033 | 222,802 ± 1926.522 | 0.86 |
| 1.0 (Nominal) | 4.517 ± 0.025 | 221,428 ± 1845.371 | 0.83 |
| 1.1 | 4.516 ± 0.023 | 219,959 ± 1504.919 | 0.68 |
Data derived from a stability-indicating method validation study for etoposide. nih.gov
Table 2: Effect of Variation in Mobile Phase pH on Etoposide Analysis
| Mobile Phase pH | Retention Time (min) (Mean ± SD, n=3) | Peak Area (Mean ± SD, n=3) | % RSD |
|---|---|---|---|
| 4.3 | 4.515 ± 0.022 | 218,335 ± 1682.069 | 0.77 |
| 4.5 (Nominal) | 4.517 ± 0.025 | 221,428 ± 1845.371 | 0.83 |
| 4.7 | 4.520 ± 0.024 | 228,617 ± 1277.343 | 0.56 |
Data derived from a stability-indicating method validation study for etoposide. nih.gov
Table 3: Effect of Variation in Mobile Phase Composition on Etoposide Analysis
| Mobile Phase Composition (Acetonitrile:Buffer, v/v) | Retention Time (min) (Mean ± SD, n=3) | Peak Area (Mean ± SD, n=3) | % RSD |
|---|---|---|---|
| 53:47 | 4.519 ± 0.027 | 222,956 ± 2398.447 | 1.08 |
| 55:45 (Nominal) | 4.517 ± 0.025 | 221,428 ± 1845.371 | 0.83 |
| 57:43 | 4.517 ± 0.031 | 222,561 ± 1707.357 | 0.77 |
Data derived from a stability-indicating method validation study for etoposide. nih.gov
The low relative standard deviation (RSD) values observed for peak area and retention time across these variations indicate that the method is robust. nih.gov Such results are critical for a method intended for the quantification of Etoposide Impurity C, as they ensure that minor, unavoidable fluctuations in analytical conditions during routine quality control will not significantly impact the accuracy of the reported impurity levels.
Ruggedness
Ruggedness, often considered a measure of inter-laboratory reproducibility, is determined by assessing the analytical method's performance when subjected to changes in external factors. These factors typically include:
Different analysts
Different instruments
Different laboratories
Different days
A study demonstrated the ruggedness of an LC method by having the assay performed by two different analysts in the same laboratory. nih.gov The results showed that the relative standard deviation for the intra-day and inter-day assays did not exceed 2.0%, which indicates the ruggedness of the method. nih.gov For a regulated impurity like Etoposide Impurity C, demonstrating ruggedness is essential to ensure that the method can be successfully transferred between different quality control laboratories and will yield consistent results.
The validation of ruggedness confirms the method's reliability and its suitability for implementation as a standard procedure for the quality control of etoposide, ensuring that levels of impurities, including Etoposide Impurity C, are monitored with consistency and accuracy across different testing environments.
V. Pharmaceutical Stability Impact and Kinetic Analysis of Etoposide Impurity C
Impact of Impurity C on Etoposide (B1684455) Drug Product Quality Attributes
The presence of Etoposide Impurity C, a stereoisomer of etoposide also known as Picroetoposide or α-Etoposide, is a critical quality attribute for etoposide drug products. nih.govsynzeal.comdrug-dev.com Its formation directly correlates with the degradation of the active pharmaceutical ingredient (API), etoposide, thereby reducing the drug's potency. nih.gov International Council for Harmonisation (ICH) guidelines, along with pharmacopeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), establish strict limits for impurities. For Etoposide Impurity C, quantification limits are often set at or below 0.15% (w/w) relative to etoposide in the final drug product.
The chemical transformation from etoposide to Impurity C involves an epimerization process where the trans-fused lactone ring in etoposide, which is under considerable strain, converts to the more thermodynamically stable cis-fused ring structure of Picroetoposide. nih.govdrug-dev.com This change in the stereochemical configuration at the C-2 position is a primary degradation pathway and can be triggered by factors such as pH. nih.govresearchgate.net The presence of this impurity above specified limits can lead to batch rejection, impacting manufacturing and product availability. While not always causing a visible change, high levels of impurities have the potential to alter the physical appearance of the drug product over time.
Table 1: Impact of Etoposide Impurity C on Drug Product Quality Attributes
| Quality Attribute | Impact of Etoposide Impurity C |
| Assay/Potency | A decrease in the concentration of the active etoposide ingredient. |
| Purity | An increase in the level of degradation products, potentially exceeding regulatory limits. |
| Stability | Serves as an indicator of product degradation, which can affect the product's shelf-life. |
| Appearance | High impurity levels could potentially lead to changes in the physical appearance of the drug product over time. |
Kinetics of Impurity C Formation in Etoposide Formulations
Understanding the kinetics of Etoposide Impurity C formation is essential for developing stable formulations and establishing an accurate shelf-life. The conversion of etoposide to its cis-lactone isomer, Picroetoposide (Impurity C), is significantly influenced by pH and generally follows pseudo-first-order kinetics. nih.govnih.govslideshare.net
Research has confirmed that the epimerization of etoposide to Picroetoposide follows apparent first-order kinetics. nih.gov The rate of this degradation is highly dependent on the pH of the solution, with the reaction being catalyzed by both acidic and basic conditions. nih.govnih.gov The degradation is minimized in the pH range of 4 to 5. nih.gov
Kinetic studies involve monitoring the concentration of etoposide and Impurity C over time at various temperatures and pH levels. Such studies have demonstrated that the degradation rate increases with rising temperature and at pH values outside the optimal 4-5 range. nih.gov
Table 2: Illustrative Kinetic Data for Etoposide Impurity C Formation at 40°C
| pH | Rate Constant (k) (day⁻¹) | Reaction Order |
| 3.0 | 0.028 | Pseudo-first-order |
| 4.5 | 0.009 | Pseudo-first-order |
| 6.0 | 0.035 | Pseudo-first-order |
| 7.5 | 0.102 | Pseudo-first-order |
Note: The data in this table is hypothetical and for illustrative purposes.
Excipients are critical components of etoposide formulations that can significantly impact the rate of Impurity C formation.
Buffers : Due to the pH-sensitive nature of etoposide degradation, the choice of buffer is crucial. Citrate and acetate (B1210297) buffers are frequently employed to maintain the pH within the stable 4-5 range, thereby minimizing epimerization. nih.gov
Co-solvents and Surfactants : Etoposide's poor water solubility necessitates the use of co-solvents like polyethylene (B3416737) glycol 300 and surfactants like polysorbate 80 in liquid formulations. iarc.fr However, the purity of these excipients is important. Studies have shown that standard grades of polysorbate 80 can lead to significantly more formation of cis-etoposide (B601099) (Impurity C) compared to high-purity grades. drug-dev.com This suggests that impurities within the excipients themselves can promote degradation. drug-dev.com
Antioxidants : Although the primary degradation pathway to Impurity C is epimerization, the formulation may also include antioxidants like benzyl (B1604629) alcohol or citric acid. iarc.fr It is important to evaluate their impact on the epimerization reaction.
Table 3: Potential Influence of Excipients on Etoposide Impurity C Formation
| Excipient Category | Example | Potential Impact on Impurity C Formation |
| Buffer | Citrate Buffer (pH 4.5) | Stabilizing (maintains optimal pH) nih.gov |
| Surfactant | Standard Grade Polysorbate 80 | Destabilizing (impurities can accelerate degradation) drug-dev.com |
| Surfactant | High-Purity Polysorbate 80 | Stabilizing (minimizes excipient-induced degradation) drug-dev.com |
Predictive stability modeling is a valuable tool for estimating the shelf-life of etoposide formulations. By conducting accelerated stability studies at elevated temperatures, the Arrhenius equation can be applied to predict the degradation rate at typical storage conditions (e.g., 25°C). The Arrhenius equation (k = Ae^(-Ea/RT)) relates the rate constant (k) to the activation energy (Ea) and temperature (T). This allows for the calculation of the time required for Impurity C to reach its specified limit, aiding in the determination of the product's shelf-life. For example, a stability-indicating HPLC method was used to assess a self-nano-emulsifying formulation of etoposide, which was found to be stable with a shelf-life of 2.37 years at 25°C. nih.gov
Influence of Excipients and Formulation Components on Impurity Formation
Role of Packaging Materials in Impurity C Generation
The primary packaging materials for etoposide formulations can influence the generation of Impurity C.
Glass Vials : For parenteral formulations, Type I borosilicate glass is the standard choice due to its chemical resistance. However, the glass surface can have a slight alkalinity, which might increase the pH at the contact surface and potentially accelerate etoposide degradation over time.
Plastic Containers and Leachables : Polyvinyl chloride (PVC) bags are sometimes used for intravenous solutions. However, etoposide solutions can leach plasticizers like diethylhexyl phthalate (B1215562) (DEHP) from PVC materials. researchgate.net The presence of such leachables could potentially alter the formulation's properties and impact stability. To avoid this, the use of non-PVC bags and tubing is often recommended. researchgate.net Extractables and leachables studies are essential to ensure that no components from the packaging system adversely affect the drug product's stability.
Vi. Strategies for Impurity Control and Mitigation in Etoposide Manufacturing and Formulation
Process Chemistry Optimization for Impurity Minimization
Minimizing the formation of Etoposide (B1684455) Impurity C begins with the careful control of the chemical synthesis process. pharmatimesofficial.com This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the formation of this and other related impurities.
The synthesis of etoposide often involves multi-step chemical reactions, where precise control of conditions is paramount to favor the formation of the desired stereoisomer (etoposide) over its impurity, Etoposide Impurity C. Key reaction parameters that require stringent control include temperature, reaction time, and the choice of reagents and catalysts.
For instance, in reactions such as the Mitsunobu reaction, which may be employed in etoposide synthesis, elevated temperatures can sometimes accelerate the reaction rate but may also increase the risk of side reactions leading to impurity formation. Finding the optimal balance is crucial. One patented method describes a condensation reaction carried out at 40°C for 8 hours to control the formation of impurities. google.com Another method highlights the use of a TiCl4 as a Lewis acid catalyst to improve the selectivity of the reaction and reduce the generation of impurities. google.com
Table 1: Critical Parameters in Etoposide Synthesis for Impurity Control
| Parameter | Optimized Condition | Rationale for Impurity Minimization |
| Reaction Temperature | 10-40°C | Lower temperatures can reduce the rate of side reactions that lead to the formation of Etoposide Impurity C. google.com |
| Reaction Time | 3-8 hours | Optimized reaction times ensure the completion of the desired reaction while minimizing the opportunity for the formation of degradation products or isomers. google.com |
| Condensation Reagent | Diisopropyl azodicarboxylate | Specific reagents can influence the stereoselectivity of the reaction, favoring the formation of etoposide over its impurities. google.com |
| Catalyst | TiCl4 (Lewis Acid) | Improves the selectivity of the coupling reaction, thereby increasing the yield of the target product and minimizing impurity formation. google.com |
This table presents a summary of optimized reaction conditions aimed at minimizing the formation of Etoposide Impurity C during the synthesis of etoposide.
Even with optimized reaction conditions, the formation of some level of Etoposide Impurity C is often unavoidable. Therefore, effective purification techniques are essential to remove this impurity from the intermediate and final products. pharmatimesofficial.com
Common purification methods include:
Chromatography: Techniques like column chromatography are frequently used to separate etoposide from its impurities based on their different affinities for the stationary phase. pharmatimesofficial.com
Crystallization: Recrystallization is another powerful technique for purifying the final API. pharmatimesofficial.com By carefully selecting the solvent system and controlling the crystallization conditions, it is possible to selectively crystallize the desired etoposide, leaving the more soluble impurities, including Etoposide Impurity C, in the mother liquor. A preparation method for etoposide mentions that using dilute hydrochloric acid at room temperature can yield a crude product with about 90% purity, reducing the need for extensive column purification and recrystallization. google.com
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the effectiveness of these purification steps and ensuring that the final API meets the stringent purity requirements set by regulatory bodies.
Control of Reaction Conditions in Etoposide Synthesis
Formulation Development Approaches to Limit Impurity C Formation
The control of Etoposide Impurity C does not end with the synthesis of the API. The formulation of the final drug product also plays a critical role in preventing the degradation of etoposide and the formation of impurities over the product's shelf life. drug-dev.com
Excipients, while often considered inert, can have a significant impact on the stability of the API. drug-dev.com For etoposide formulations, particularly those for parenteral administration, the choice and purity of excipients are critical.
Studies have shown that the purity of excipients like polysorbate 80 can significantly affect the stability of etoposide. drug-dev.compharmaexcipients.com Formulations using highly purified or "super refined" polysorbate 80 have demonstrated significantly less degradation of etoposide to its cis-isomer (an impurity related to Etoposide Impurity C) compared to standard grades of the same excipient. drug-dev.compharmaexcipients.com This is attributed to the removal of impurities such as peroxides and aldehydes from the excipient, which can promote the degradation of the API. pharmaexcipients.comcrodapharma.com
Table 2: Impact of Excipient Purity on Etoposide Stability
| Excipient Grade | Etoposide Recovery (after 12 weeks at 40°C) | Observation |
| Standard Polysorbate 80 | 17% - 85% | Significant formation of cis-etoposide (B601099) observed. pharmaexcipients.com |
| Super Refined Polysorbate 80 | Nearly 100% | Little to no formation of cis-etoposide observed. pharmaexcipients.com |
| Standard PEG 300 | < 30% | Progressive formation of an API degradation product. pharmaexcipients.com |
| Super Refined PEG 300 | > 90% | Substantially higher stability of etoposide. pharmaexcipients.com |
This interactive table illustrates the significant impact of excipient purity on the stability of etoposide, with "Super Refined" grades showing markedly improved API recovery and reduced impurity formation.
The pH of a formulation is a critical factor that can influence the stability of etoposide. nih.govnih.gov Etoposide has been found to be most stable in a pH range of approximately 4 to 6. nih.govbccancer.bc.ca Deviations from this optimal pH range, particularly towards alkaline conditions (pH above 8), should be avoided as they can lead to degradation. pfizer.com
The choice of solvent system in liquid formulations is also crucial. For intravenous formulations, etoposide is often diluted in solutions like 5% glucose or 0.9% sodium chloride. pfizer.com Studies have indicated that etoposide solutions are generally more stable in 5% glucose compared to 0.9% sodium chloride. nih.gov The concentration of etoposide in the final diluted solution is also a factor, with a risk of precipitation at higher concentrations. pfizer.comnih.gov
To further enhance the stability of etoposide and minimize the formation of degradation products like Impurity C, antioxidants and other stabilizers are often included in the formulation. google.com These agents can help to prevent oxidative degradation, a common pathway for the breakdown of pharmaceutical compounds. nih.gov
Examples of stabilizers that may be used in etoposide formulations include:
Antioxidants: Such as ascorbic acid, butylated hydroxytoluene (BHT), and derivatives of Vitamin E (tocopherol). google.compharmaexcipients.com
Chelating Agents: These can sequester metal ions that might otherwise catalyze degradation reactions. google.com
Carboxylic Acids: Citric acid, tartaric acid, and lactic acid can act as stabilizers. google.com
A patent for a self-microemulsifying composition of etoposide mentions the use of a mixture of citric acid and Vitamin E as a preferred stabilizer. google.com The selection of a suitable stabilizer system must consider its compatibility with the API, other excipients, and the final dosage form. google.com
pH and Solvent System Optimization in Formulations
In-Process Control and Quality Control Release Strategies for Impurity C
Effective control and mitigation of Etoposide Impurity C, also known as α-Etoposide, are critical throughout the manufacturing process and for the final release of etoposide drug products. veeprho.comsynzeal.com This involves a multi-faceted approach that combines robust in-process controls (IPCs) with comprehensive quality control (QC) release testing to ensure the final product meets stringent purity requirements set by regulatory bodies like the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP).
In-Process Controls (IPCs):
The primary strategy for controlling Impurity C levels is to minimize its formation during the synthesis of etoposide. This is achieved through careful monitoring and control of critical process parameters (CPPs).
Key In-Process Control Points:
Mitsunobu Reaction Monitoring: The condensation step, often a Mitsunobu reaction, is a critical point where the epimerization leading to Impurity C can occur. google.com Controlling the reaction temperature is crucial; elevated temperatures may decrease reaction times but increase the risk of stereochemical inversion. A balance is often struck, for instance, at 40°C for 8 hours, to maximize the yield of the desired β-anomer (etoposide) while minimizing the formation of the α-anomer (Impurity C).
Solvent and Reagent Ratios: The choice of solvents and the molar ratios of reactants and reagents are meticulously controlled. For example, in certain patented synthesis methods, the molar ratio of the starting material to the condensation reagent is controlled within a range of 1:1 to 1:3. google.com
Intermediate Purity Analysis: High-performance liquid chromatography (HPLC) is employed to assess the purity of key intermediates before they proceed to the next synthetic step. This ensures that the levels of any pre-existing impurities that could contribute to the formation of Impurity C are kept within acceptable limits. For instance, ensuring the high purity of the 4'-demethylepipodophyllotoxin (B1664165) starting material is essential. google.comgoogle.com
The following table outlines typical in-process controls implemented during etoposide synthesis to manage Impurity C levels.
| Process Step | Critical Process Parameter (CPP) | Control Strategy | Analytical Monitoring |
| Condensation (Mitsunobu Reaction) | Temperature | Maintain within a validated range (e.g., 10-40°C) to minimize epimerization. google.com | HPLC analysis of reaction mixture to determine the ratio of etoposide to Impurity C. |
| Condensation (Mitsunobu Reaction) | Reaction Time | Optimize reaction time (e.g., 3-8 hours) to ensure complete reaction without excessive side product formation. google.com | HPLC to monitor the disappearance of starting materials and formation of products. |
| Purification of Intermediates | Chromatographic Conditions | Utilize column chromatography with specific solvent gradients (e.g., hexane/ethyl acetate) to separate the desired intermediate from impurities. | HPLC analysis of fractions to ensure purity of the isolated intermediate. |
| Acetal Hydrolysis | Acid Concentration & Temperature | Control the molar ratio of the intermediate to the acid (e.g., 1:1 to 1:10) and reaction temperature (e.g., 10-40°C). google.com | HPLC to monitor the conversion to the final product and control impurity formation. |
Quality Control (QC) Release Strategies:
Final release testing of the etoposide active pharmaceutical ingredient (API) and the finished drug product is the ultimate checkpoint to ensure that Impurity C levels are below the specified limits.
Analytical Methods for Release Testing:
A validated, stability-indicating liquid chromatographic method is the standard for the estimation of etoposide and its related substances, including Impurity C. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method. nih.govnih.gov A typical system might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.gov This method must be able to separate Impurity C from etoposide and other potential impurities. nih.govclearsynth.com
Acceptance Criteria:
Regulatory pharmacopoeias establish strict limits for specified impurities in the final drug product. For Etoposide Impurity C, the quantification limit is typically set at not more than 0.15% (w/w) relative to the etoposide content.
The table below details a typical quality control release testing strategy for Etoposide Impurity C.
| Test Parameter | Analytical Method | Acceptance Criteria | Regulatory Reference |
| Identification of Impurity C | HPLC (Relative Retention Time) | The retention time of the impurity peak corresponds to that of a qualified Etoposide Impurity C reference standard. veeprho.com | Ph. Eur., USP |
| Quantification of Impurity C | Validated HPLC-UV Method | Not more than 0.15% | EP/USP Guidelines |
| Overall Purity (Assay) | Validated HPLC-UV Method | Typically ≥98% for Etoposide | Ph. Eur. geneesmiddeleninformatiebank.nl |
The use of a well-characterized Etoposide Impurity C reference standard is essential for the validation of analytical methods and for the accurate quantification of the impurity in both in-process samples and the final drug product. veeprho.comaxios-research.com These comprehensive control strategies, from synthesis to final release, are fundamental to ensuring the quality, safety, and efficacy of etoposide formulations. who.int
Vii. Regulatory Science Perspectives on Impurity Profiling for Etoposide
Global Pharmacopoeial Standards for Etoposide (B1684455) Impurities (e.g., USP, EP, JP)
Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), provide detailed monographs for etoposide that outline the requirements for its quality and purity. sigmaaldrich.com These monographs specify the acceptable limits for various impurities, which are essential for manufacturers to adhere to. The standards set by these pharmacopoeias are crucial for ensuring the global harmonization of etoposide quality. veeprho.comveeprho.com
Reference standards for etoposide and its impurities are made available by these pharmacopoeial bodies to be used in the quality control testing and assays as specified in the compendia. sigmaaldrich.com
Specific Requirements for Etoposide Impurity C
Etoposide Impurity C, also known as α-Etoposide, is a specified impurity in the European Pharmacopoeia. synzeal.compharmaffiliates.com As an isomer of etoposide, it shares the same molecular formula and weight. pharmaffiliates.comvulcanchem.com The EP monograph for etoposide provides specific acceptance criteria for this impurity, which manufacturers must meet to ensure the quality of their product. vulcanchem.com The control of Etoposide Impurity C is critical due to the narrow therapeutic index of etoposide and the potential for impurities to impact its safety and efficacy. vulcanchem.com
Suppliers of etoposide reference standards often provide detailed characterization data for Etoposide Impurity C, which is compliant with regulatory guidelines and suitable for use in analytical method development and validation. synzeal.com
ICH Guidelines on Impurities in New Drug Substances and Products
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. ajptr.comich.org The primary guidelines governing impurities are ICH Q3A(R2), "Impurities in New Drug Substances," and ICH Q3B(R2), "Impurities in New Drug Products." ich.orgfda.gov
These guidelines provide a framework for the reporting, identification, and qualification of impurities. ich.orgslideshare.net They establish thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.org For impurities present above the qualification threshold, toxicological studies may be required to justify their presence. ich.org
The ICH guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ajptr.comslideshare.net Etoposide Impurity C falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance. ich.org
Impurity Profiling as a Component of Pharmaceutical Regulatory Submissions (e.g., ANDA, NDA)
Impurity profiling is a fundamental component of regulatory submissions for new drug products, including New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs). ajptr.compharmainfo.in Manufacturers are required to provide a comprehensive summary of the actual and potential impurities in the drug substance and drug product. ich.org
For an ANDA, which is submitted for a generic drug, the impurity profile of the proposed generic product is compared to that of the reference listed drug (RLD). fda.gov The levels of impurities in the generic product should be similar to or lower than those in the RLD. fda.gov If a new impurity is identified or if an existing impurity is present at a higher level than in the RLD, further qualification data may be necessary. fda.gov The use of well-characterized reference standards for impurities like Etoposide Impurity C is crucial for these comparative studies. veeprho.comsynzeal.com
The impurity profile serves as a fingerprint of the manufacturing process and is used by regulatory authorities to assess the consistency and control of the process. pharmainfo.in
Analytical Method Validation as per Regulatory Expectations
The analytical methods used for impurity profiling must be validated in accordance with ICH Q2(R1) guidelines on the validation of analytical procedures. nih.gov Validation ensures that the analytical method is suitable for its intended purpose, which in this case is the accurate and precise quantification of impurities like Etoposide Impurity C.
The validation process assesses various parameters, including:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. nih.gov
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov
A validated, stability-indicating analytical method is essential for monitoring impurities throughout the product's shelf life and for ensuring that the drug product remains within the approved specifications. nih.govuspnf.com
Viii. Emerging Research Frontiers in Etoposide Impurity C Studies
Development of Novel Analytical Technologies for Ultra-Trace Impurity Detection
The accurate quantification of impurities, even at trace and ultra-trace levels, is paramount in pharmaceutical quality control. Recent advancements in analytical technology are providing more sensitive and efficient methods for the detection of Etoposide (B1684455) Impurity C.
High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of Etoposide and its impurities. nih.gov Modern HPLC methods often utilize columns with smaller particle sizes, such as in ultra-high-performance liquid chromatography (UHPLC), which can significantly reduce analysis time while improving resolution. researchgate.net For instance, high-throughput UHPLC techniques have been implemented to complete sequences for drug assay and impurity analysis in as little as 16 minutes. researchgate.net
Beyond standard UV detection, more sophisticated detectors are being coupled with liquid chromatography to enhance sensitivity and specificity. Mass spectrometry (MS), in its various forms like tandem MS (MS/MS) and high-resolution MS (HRMS), has become increasingly accessible and is a powerful tool for identifying and quantifying impurities at very low concentrations. mdpi.com
A particularly innovative approach involves the coupling of capillary electrophoresis (CE) with inductively coupled plasma mass spectrometry (ICP-MS). While not yet specifically applied to Etoposide Impurity C, a study on oxaliplatin (B1677828) impurities demonstrated the power of this combination. By using sweeping-micellar electrokinetic chromatography (MEKC) with ICP-MS, researchers achieved a 1,700-fold improvement in the detection limit for impurity C of oxaliplatin compared to a MEKC-UV method. researchgate.net This technique resulted in the detection of mere attograms (98 ag) of the impurity per injection, showcasing the potential for ultra-trace analysis. researchgate.net Such methodologies could be adapted for the precise and sensitive detection of Etoposide Impurity C.
Table 1: Comparison of Analytical Techniques for Impurity Detection
| Technique | Principle | Advantages for Impurity C Detection | Potential Limitations |
|---|---|---|---|
| UHPLC-UV | Chromatographic separation with UV detection. researchgate.net | Fast analysis, robust, and widely available. researchgate.net | Lower sensitivity for ultra-trace levels compared to MS. |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of fragmented ions. mdpi.com | High selectivity and sensitivity, structural information. mdpi.com | Higher equipment cost and complexity. |
| Sweeping-MEKC-ICP-MS | Electrophoretic separation with online preconcentration and element-specific detection. researchgate.net | Extremely low detection limits (attogram levels), high efficiency. researchgate.net | Requires specialized instrumentation and expertise. |
Computational Chemistry and In Silico Modeling for Impurity Formation Prediction
Computational chemistry and in silico modeling are revolutionizing pharmaceutical development by enabling the prediction of chemical properties and reactions, including the formation of impurities. kypublications.com These tools offer a proactive approach to quality control by identifying potential impurity-forming pathways before they occur in the laboratory or during manufacturing.
For Etoposide Impurity C, which is a stereoisomer of the active pharmaceutical ingredient (API), computational models can be employed to understand the thermodynamics and kinetics of the epimerization reaction. Density Functional Theory (DFT) calculations, for example, can be used to determine the relative stabilities of Etoposide and its impurity. nih.gov By modeling the transition state of the isomerization, researchers can predict the conditions (e.g., pH, temperature, solvent) that are most likely to lead to the formation of Impurity C.
Molecular dynamics (MD) simulations can provide insights into the conformational changes and interactions of Etoposide in different environments. nih.gov This can help in understanding how the formulation components or processing conditions might influence the stability of the drug substance and favor the formation of impurities.
Furthermore, quantitative structure-activity relationship (QSAR) models, a form of in silico modeling, can be developed to correlate the molecular structure of Etoposide with its propensity to form specific impurities. ijpsjournal.com While often used for toxicity prediction, these models can also be adapted to predict chemical reactivity and degradation pathways. acs.org
The integration of these computational approaches allows for a "Quality by Design" (QbD) approach to drug development, where potential issues are identified and mitigated during the design phase rather than being discovered during later stages of testing.
Green Chemistry Approaches to Minimize Impurity Generation during Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve process efficiency. instituteofsustainabilitystudies.comjptcp.com A key tenet of green chemistry is the prevention of waste, which includes minimizing the formation of impurities. instituteofsustainabilitystudies.com
For the synthesis of Etoposide, green chemistry strategies can be employed to control the stereochemistry of the molecule and thus minimize the formation of Etoposide Impurity C. This can involve the use of:
Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or bio-based solvents can alter reaction kinetics and selectivity, potentially disfavoring the formation of Impurity C. jptcp.commdpi.com
Catalysis: The use of highly selective catalysts can direct the reaction towards the desired stereoisomer, increasing the yield of Etoposide and reducing the amount of the impurity that needs to be removed during purification. instituteofsustainabilitystudies.com
Solvent-Free Reactions: Techniques like mechanochemical grinding can in some cases provide a more efficient and cleaner route for chemical synthesis, reducing the need for solvents altogether. mdpi.com
Renewable Feedstocks: Utilizing renewable starting materials can contribute to a more sustainable manufacturing process. instituteofsustainabilitystudies.com
By designing synthetic routes with these principles in mind, the generation of Etoposide Impurity C can be minimized at the source, leading to a more efficient, cost-effective, and environmentally friendly manufacturing process. jptcp.com
Table 2: Green Chemistry Strategies to Mitigate Impurity C Formation
| Strategy | Principle | Application to Etoposide Synthesis |
|---|---|---|
| Use of Greener Solvents | Employing less hazardous and more sustainable solvents. jptcp.commdpi.com | Can influence the stereochemical outcome of the reaction, reducing the formation of the undesired epimer. |
| Selective Catalysis | Utilizing catalysts to favor the formation of the desired product. instituteofsustainabilitystudies.com | Can enhance the stereoselectivity of the synthesis, leading to higher yields of Etoposide and lower levels of Impurity C. |
| Process Intensification | Using techniques like flow chemistry for better control over reaction conditions. jptcp.com | Allows for precise control of temperature and reaction time, which can be critical for stereoselective reactions. |
Advanced Degradation Pathway Mapping and Kinetic Studies under Real-World Conditions
Understanding the degradation pathways of a drug substance is crucial for ensuring its stability and quality over its shelf life. For Etoposide, this includes mapping the pathways that lead to the formation of Impurity C and other degradation products under various storage and use conditions.
Advanced analytical techniques, particularly LC-MS/MS, are instrumental in identifying and structurally elucidating degradation products. researchgate.net By subjecting Etoposide to stress conditions (e.g., heat, humidity, light, acidic, and alkaline environments), researchers can accelerate degradation and identify the resulting impurities. slideshare.net
Kinetic studies are then performed to determine the rate of formation of these impurities over time. slideshare.net For instance, a study on a generic Etoposide formulation found that its chemical degradation increases with temperature and can be described by a zero-order kinetic model. researchgate.net Such studies can help in establishing appropriate storage conditions and shelf life for the drug product.
Real-world conditions, such as the dilution of Etoposide formulations in infusion fluids, are also critical to investigate. Studies have been conducted to assess the stability of Etoposide in various infusion solutions like sodium chloride and glucose, and in different types of containers. researchgate.net These investigations provide valuable information on the potential for impurity formation during clinical administration.
The data from these degradation pathway and kinetic studies are essential for developing robust formulations and for setting appropriate specifications for impurities in the final drug product.
Q & A
Q. What is the primary mechanism of action of Etoposide Impurity C in cancer research?
Etoposide Impurity C inhibits DNA topoisomerase II, forming a ternary complex with DNA and the enzyme. This stabilizes transient DNA double-strand breaks (DSBs), preventing repair and leading to apoptosis during the S/G2 phases of the cell cycle . Methodologically, its activity can be assessed via in vitro topoisomerase II inhibition assays or DNA damage markers (e.g., γH2AX foci quantification in cancer cell lines).
Q. How is Etoposide Impurity C synthesized and characterized in laboratory settings?
The compound is derived from podophyllotoxin via semi-synthetic modification, involving glucopyranoside formation and functional group adjustments. Key characterization techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) for purity validation (>95%).
- Nuclear Magnetic Resonance (NMR) to confirm stereochemical integrity (e.g., chiral SMILES: C[C@@H]1OC[C@@H]2...) .
- High-Performance Liquid Chromatography (HPLC) for separation from related impurities like teniposide or podophyllotoxin .
Q. What biochemical pathways are disrupted by Etoposide Impurity C?
Beyond topoisomerase II inhibition, it disrupts:
- DNA repair pathways (e.g., homologous recombination deficiency via BRCA1/2 inactivation).
- Apoptotic signaling (e.g., caspase-3/7 activation).
- Redox balance (e.g., glutathione depletion in astrocytes under oxidative stress) . Researchers can map these pathways using transcriptomic profiling (RNA-seq) or redox-sensitive fluorescent probes (e.g., monochlorobimane for glutathione quantification) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate Etoposide Impurity C’s genotoxic risk?
- In vitro models : Use comet assays or micronucleus tests in human lymphoblastoid cells (e.g., TK6) to quantify DNA damage.
- In vivo models : Combine pharmacokinetic studies (e.g., plasma protein binding assays) with long-term carcinogenicity testing in rodents.
- Dose-response analysis : Compare genotoxicity thresholds to therapeutic exposure levels, as inter-individual variability in pharmacokinetics (e.g., albumin binding) affects risk .
Q. How can contradictions between Etoposide Impurity C’s DNA-damaging effects and cytoprotective roles be resolved?
Etoposide Impurity C may exhibit paradoxical cytoprotection under oxidative stress (e.g., scavenging peroxynitrite in glucose-deprived astrocytes). To dissect mechanisms:
- Dual-activity assays : Measure topoisomerase II inhibition (via plasmid relaxation assays) alongside peroxynitrite scavenging (e.g., DHR fluorescence quenching) .
- Condition-specific models : Compare effects in normoxic vs. hypoxic/glucose-deprived microenvironments using 3D tumor spheroids .
Q. What strategies optimize chromatographic separation of Etoposide Impurity C from structurally similar compounds?
- Column selection : Use polar-embedded C18 columns for improved resolution of glucopyranoside derivatives.
- Mobile phase optimization : Adjust pH (2.5–3.5 with formic acid) and gradient elution (acetonitrile/water) to resolve α-etoposide from β-isomers.
- Detection : Employ diode-array detection (DAD) at 254 nm for UV-active compounds or charged aerosol detection (CAD) for non-UV impurities .
Data Interpretation & Contradictions
Q. How should conflicting data on Etoposide Impurity C’s cell cycle specificity be addressed?
While Etoposide Impurity C is traditionally considered S/G2-phase-specific, studies in non-proliferating cells (e.g., neurons) show off-target effects. Resolve this by:
- Cell synchronization : Use serum starvation or thymidine block to isolate phase-specific responses.
- Flow cytometry : Pair propidium iodide cell cycle analysis with apoptosis markers (Annexin V) to distinguish cytotoxic vs. cytostatic effects .
Q. What methodologies validate Etoposide Impurity C’s stability under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative stress (H₂O₂) to identify degradation products via LC-MS.
- pH stability profiling : Monitor impurity formation in buffers (pH 1–12) over 24–72 hours.
- Long-term storage : Assess stability at -20°C vs. 4°C using accelerated stability protocols .
Comparative Analysis
Q. How does Etoposide Impurity C compare to related topoisomerase inhibitors in efficacy and toxicity?
| Compound | Mechanism | Antitumor Activity | Genotoxic Risk |
|---|---|---|---|
| Etoposide Impurity C | Topo II inhibition | Moderate | High |
| Teniposide | Topo II inhibition | Moderate | High |
| Podophyllotoxin | Microtubule disruption | Low | Limited |
| Key differentiators include structural modifications (e.g., glucopyranoside vs. methylenedioxy groups) and pharmacokinetic profiles (e.g., albumin binding) . |
Ethical & Safety Considerations
Q. What ethical guidelines apply to handling Etoposide Impurity C in preclinical studies?
- Genotoxicity mitigation : Use secondary containment (e.g., laminar flow hoods) and personal protective equipment (PPE) compliant with EN 14387 standards .
- Waste disposal : Follow institutional protocols for cytotoxic waste, including incineration or chemical neutralization.
- Informed consent : For studies involving patient-derived samples, disclose risks of secondary malignancy in ethics board applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
